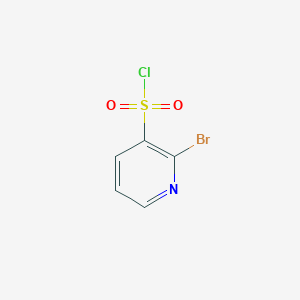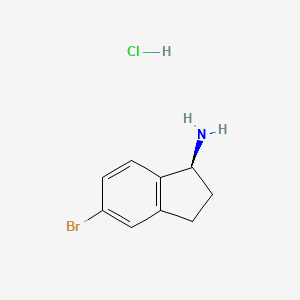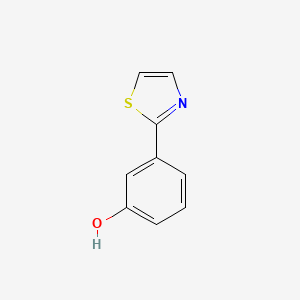
3-(1,3-Thiazol-2-yl)phenol
Vue d'ensemble
Description
“3-(1,3-Thiazol-2-yl)phenol” is a compound that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 .
Synthesis Analysis
The synthesis of “3-(1,3-Thiazol-2-yl)phenol” and its derivatives has been achieved through various synthetic pathways. For instance, new N, N -disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents were synthesized from N -phenyl- N -thiocarbamoyl-β-alanine by the Hantzsch method . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by elemental analysis, 1 H-NMR, 13 C-NMR, and IR spectral data . For example, in the 1 H-NMR spectrum of a compound, the CH 2 CO and NCH 2 group proton signals appear at specific ppm, whereas aromatic and CH proton signals are observed in a different range of ppm .Chemical Reactions Analysis
The chemical reactions of “3-(1,3-Thiazol-2-yl)phenol” and its derivatives have been studied in various contexts. Some of the synthesized compounds exhibited discrete antimicrobial activity . Moreover, 3- [ (4-oxo-4,5-dihydro-1,3-thiazol-2-yl) (phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives have been synthesized and studied for their antimicrobial properties. Compounds similar to 3-(1,3-Thiazol-2-yl)phenol have shown discrete antimicrobial activity, suggesting potential use in developing new antimicrobial agents .
Agricultural Growth Promotion
Some thiazole compounds have been found to promote plant growth. Specifically, derivatives of thiazole have been reported to increase seed yield and oil content in rapeseed, indicating that 3-(1,3-Thiazol-2-yl)phenol could be explored for similar agricultural applications .
Antifungal Applications
Thiazole derivatives have also been evaluated for their antifungal activities against various plant pathogens. This suggests that 3-(1,3-Thiazol-2-yl)phenol could be useful in the development of new fungicides or as a treatment to protect crops from fungal infections .
Drug Discovery
While 1,2,3-triazoles are more commonly mentioned in drug discovery, the structural similarity suggests that thiazole derivatives like 3-(1,3-Thiazol-2-yl)phenol could also find applications in this field due to their potential biological activity .
Organic Synthesis
Thiazoles are known to be key structures in organic synthesis. They can serve as intermediates in the synthesis of more complex molecules, which could include pharmaceuticals or other biologically active compounds .
Polymer Chemistry
The reactivity of thiazole compounds makes them candidates for use in polymer chemistry. They could be used to create new types of polymers with unique properties for industrial or medical use .
Supramolecular Chemistry
Thiazoles can potentially play a role in supramolecular chemistry due to their ability to participate in hydrogen bonding and other non-covalent interactions, which is crucial for the design of molecular assemblies .
Fluorescent Imaging
Some thiazole derivatives exhibit fluorescence. This property can be utilized in fluorescent imaging techniques, which are important tools in biological research and medical diagnostics .
Orientations Futures
Thiazoles and their derivatives have broad applications in different fields, and their synthesis and biological activities have been the subject of recent research . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities . Additionally, further studies could aim to confirm their binding with human receptors for the design and development of potent antagonists .
Propriétés
IUPAC Name |
3-(1,3-thiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-3-1-2-7(6-8)9-10-4-5-12-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOFDTPOJDKPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Thiazol-2-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




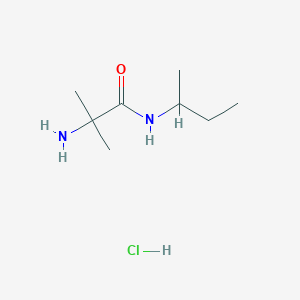

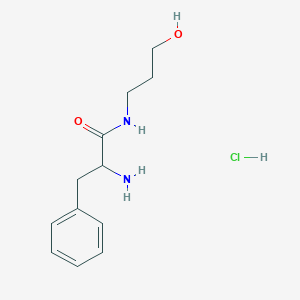
![2-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527529.png)

![2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride](/img/structure/B1527534.png)


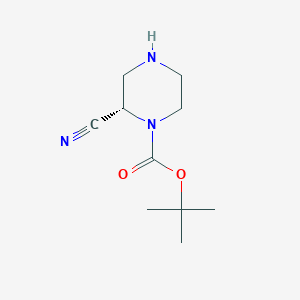
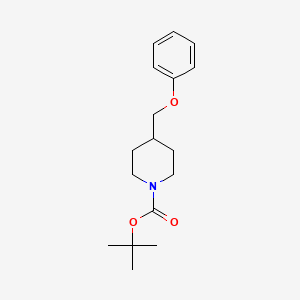
![7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1527540.png)
